molecular formula C18H22ClN B14717388 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride CAS No. 21165-50-4

2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride

Cat. No.: B14717388
CAS No.: 21165-50-4
M. Wt: 287.8 g/mol
InChI Key: BBOPZOKILMKZKZ-UHFFFAOYSA-N
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Description

2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a propenyl group attached to an amine group, with additional phenyl and o-tolyl substituents. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propen-1-amine, N,N-dimethylamine, benzaldehyde, and o-tolualdehyde.

    Condensation Reaction: The first step involves a condensation reaction between benzaldehyde and o-tolualdehyde with 2-propen-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.

    Methylation: The intermediate product is then subjected to methylation using N,N-dimethylamine under controlled conditions to introduce the dimethylamino group.

    Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (ethanol, dichloromethane).

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with new functional groups.

Scientific Research Applications

2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through:

    Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic processes.

    Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(p-tolyl)-, hydrochloride
  • 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(m-tolyl)-, hydrochloride
  • 2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-anisyl)-, hydrochloride

Uniqueness

2-Propen-1-amine, N,N-dimethyl-3-phenyl-3-(o-tolyl)-, hydrochloride is unique due to the specific arrangement of its phenyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may impart distinct steric and electronic effects compared to other similar compounds, leading to differences in their behavior in chemical reactions and interactions with biological targets.

Properties

CAS No.

21165-50-4

Molecular Formula

C18H22ClN

Molecular Weight

287.8 g/mol

IUPAC Name

N,N-dimethyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c1-15-9-7-8-12-17(15)18(13-14-19(2)3)16-10-5-4-6-11-16;/h4-13H,14H2,1-3H3;1H

InChI Key

BBOPZOKILMKZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=CCN(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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